molecular formula C19H22N4O4S B2990177 Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate CAS No. 921789-99-3

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2990177
CAS No.: 921789-99-3
M. Wt: 402.47
InChI Key: XDPRLCYZARUCDR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the benzamide group, and finally the coupling with the piperazine ring. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and piperazine. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol, with careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate, particularly for its antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various biochemical pathways. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is unique due to the presence of the benzamidothiazole moiety, which imparts distinct biological activities and chemical reactivity. This differentiates it from other piperazine derivatives, which may lack the thiazole ring or the benzamide group, resulting in different pharmacological profiles and applications.

Biological Activity

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C21H24N4O4S
  • Molecular Weight : 428.51 g/mol
  • IUPAC Name : Ethyl 4-[2-[2-benzamidothiazol-4-yl]acetyl]piperazine-1-carboxylate

Chemical Structure

The compound features a piperazine ring and a thiazole moiety, both known for their diverse biological activities. The thiazole structure is particularly significant as it has been associated with various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole structures exhibit significant anticancer properties. For instance, related thiazole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar capabilities. The mechanisms often involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Preventing cancer cells from dividing and growing.

Study Example

A study published in 2020 evaluated the anticancer properties of thiazole derivatives, revealing significant cytotoxicity against human cancer cell lines with IC50 values indicating potent activity .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. It has demonstrated efficacy against various bacterial strains, indicating its potential as an antibacterial agent. The thiazole component is noteworthy as it is often associated with enhanced antimicrobial properties.

Study Example

Research conducted on the antimicrobial effects of thiazole-containing compounds showed substantial inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential for developing new antibiotics .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may exhibit activity. Piperazine derivatives are known to act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The activity of this compound in this regard warrants further investigation.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential acetylcholinesterase inhibitor

Case Study 1: Anticancer Efficacy

A comprehensive evaluation of thiazole derivatives indicated significant cytotoxicity against human cancer cell lines. The study highlighted the potential of these compounds to serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

In vitro studies demonstrated that this compound exhibited substantial inhibition against a range of bacterial pathogens. This suggests its viability as a template for new antibiotic formulations .

Properties

IUPAC Name

ethyl 4-[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-2-27-19(26)23-10-8-22(9-11-23)16(24)12-15-13-28-18(20-15)21-17(25)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPRLCYZARUCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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